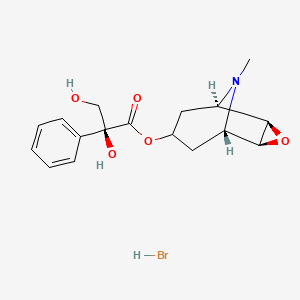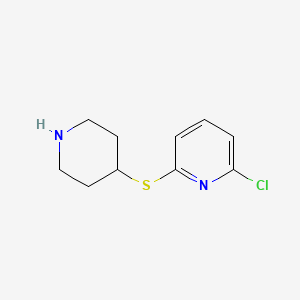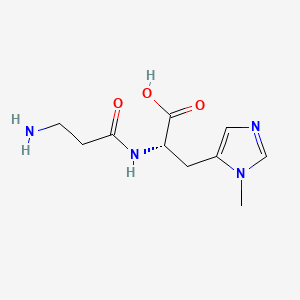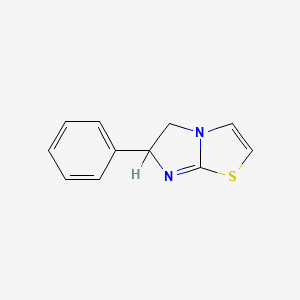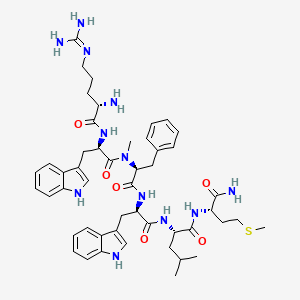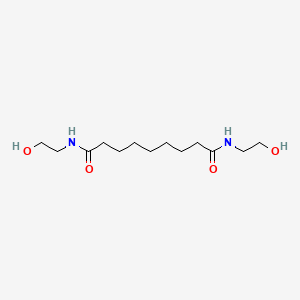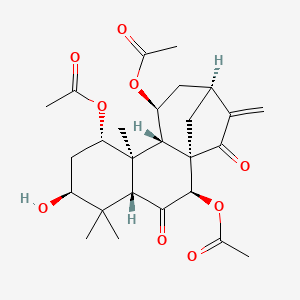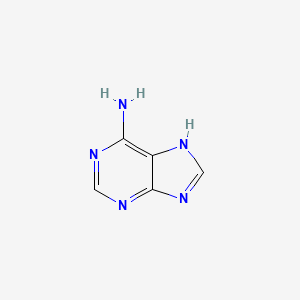
Benzamide, 3-((1E)-2-(6-(cyclopropylamino)-9H-purin-9-yl)ethenyl)-4-methyl-N-(4-(trifluoromethyl)-2-pyridinyl)-
Overview
Description
AP-24226 is a potent dual inhibitor of the Src and ABL kinases. It is primarily used in scientific research to study the inhibition of these kinases, which are involved in various cellular processes including cell growth, differentiation, and survival .
Scientific Research Applications
AP-24226 is widely used in scientific research for its ability to inhibit Src and ABL kinases. This makes it valuable in studies related to:
Cancer Research: Investigating the role of Src and ABL kinases in cancer cell proliferation and survival.
Signal Transduction: Studying the pathways involved in cell signaling and how their inhibition affects cellular processes.
Drug Development: Serving as a lead compound for the development of new kinase inhibitors with improved efficacy and selectivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AP-24226 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of AP-24226 follows similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and minimize waste. The process also includes purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
AP-24226 undergoes various chemical reactions including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction proceeds efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
AP-24226 exerts its effects by binding to the inactive conformation of Src and ABL kinases, thereby inhibiting their activity. This prevents the phosphorylation of downstream targets, leading to the disruption of signaling pathways involved in cell growth and survival. The molecular targets include the ATP-binding sites of these kinases, and the pathways involved are primarily related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another ABL kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A dual Src and ABL kinase inhibitor with a broader spectrum of activity.
Bosutinib: A Src and ABL kinase inhibitor with a different binding profile
Uniqueness
AP-24226 is unique in its ability to selectively bind to the inactive conformation of Src and ABL kinases, making it a valuable tool in research focused on these specific kinases. Its dual inhibitory activity also provides a broader scope of application compared to compounds that target only one kinase .
Properties
| 926922-22-7 | |
Molecular Formula |
C24H20F3N7O |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
3-[(E)-2-[6-(cyclopropylamino)purin-9-yl]ethenyl]-4-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide |
InChI |
InChI=1S/C24H20F3N7O/c1-14-2-3-16(23(35)33-19-11-17(6-8-28-19)24(25,26)27)10-15(14)7-9-34-13-31-20-21(32-18-4-5-18)29-12-30-22(20)34/h2-3,6-13,18H,4-5H2,1H3,(H,28,33,35)(H,29,30,32)/b9-7+ |
InChI Key |
PPHMKXKASWTCSZ-VQHVLOKHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)/C=C/N3C=NC4=C(N=CN=C43)NC5CC5 |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=CN3C=NC4=C(N=CN=C43)NC5CC5 |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=CN3C=NC4=C(N=CN=C43)NC5CC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AP-24226; AP24226; AP 24226; UNII-53D46B0TIH; CHEMBL556874; 53D46B0TIH; SCHEMBL4135027; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



